molecular formula C13H12ClN B13669293 3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine

3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine

Katalognummer: B13669293
Molekulargewicht: 217.69 g/mol
InChI-Schlüssel: ZAABOCUWPNFGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 3’ position, a methyl group at the 6 position, and an amine group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in different fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the halogenation of 6-methyl-[1,1’-biphenyl]-3-amine using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3’ position.

Another approach involves the use of Grignard reagents. For instance, 3-chloro-2-methylbiphenyl can be synthesized by reacting 2-methylbiphenyl with a chlorinating agent in the presence of a catalyst . This intermediate can then be further reacted with ammonia or an amine source to introduce the amine group at the 3 position.

Industrial Production Methods

Industrial production of 3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine typically involves large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine or hydrocarbon derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular receptors can modulate signaling pathways, resulting in various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-Chloro-6-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H12ClN

Molekulargewicht

217.69 g/mol

IUPAC-Name

3-(3-chlorophenyl)-4-methylaniline

InChI

InChI=1S/C13H12ClN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3

InChI-Schlüssel

ZAABOCUWPNFGIM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.